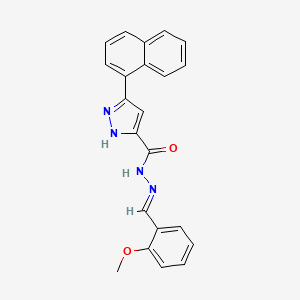

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(2-Methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a hydrazone bridge formed by condensing 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. The compound’s E-configuration at the imine bond is stabilized by intramolecular hydrogen bonding and π-conjugation. Its synthesis typically involves refluxing stoichiometric amounts of the carbohydrazide precursor and aldehyde in ethanol with catalytic acetic acid, followed by recrystallization .

Characterization employs FT-IR (C=N stretch at ~1600 cm⁻¹), 1H/13C NMR (methoxy protons at δ ~3.8 ppm; naphthyl aromatic signals), ESI-MS (m/z = 399.4 for [M+H]⁺), and X-ray crystallography to confirm planar geometry and intermolecular interactions . Computational studies (e.g., DFT/B3LYP) reveal its electronic properties, including a HOMO-LUMO gap (~4.5 eV) indicative of moderate reactivity .

Properties

IUPAC Name |

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-28-21-12-5-3-8-16(21)14-23-26-22(27)20-13-19(24-25-20)18-11-6-9-15-7-2-4-10-17(15)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPVKVXXSCGQZ-OEAKJJBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

-

Starting Materials :

- Naphthalen-1-yl hydrazine

- 2-Methoxybenzaldehyde

- Carbohydrazide

-

Procedure :

- Mix the naphthalen-1-yl hydrazine with 2-methoxybenzaldehyde in an appropriate solvent.

- Heat the mixture under reflux for several hours.

- Isolate the product through filtration and recrystallization.

Antioxidant Activity

Research indicates that pyrazole derivatives, including (E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, making them potential candidates for treating oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

A study evaluated various pyrazole derivatives for their ability to inhibit oxidative stress markers in vitro. The results showed that compounds with similar structures demonstrated effective radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

In addition to antioxidant effects, some studies have suggested that pyrazole derivatives possess anti-inflammatory capabilities. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed, indicating a potential therapeutic role in inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro assays demonstrated that certain pyrazole derivatives reduced the production of inflammatory mediators in macrophage cell lines, suggesting their utility in managing inflammatory conditions .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties against various pathogens. The structure of this compound may enhance its efficacy against bacterial strains.

Case Study: Antimicrobial Screening

In a recent screening, similar pyrazole derivatives showed notable activity against Escherichia coli and Pseudomonas aeruginosa, indicating the potential of these compounds as antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N’-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways, leading to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylidene Moiety

Key analogues differ in the substituents on the benzylidene ring, which influence electronic, steric, and pharmacological properties:

Key Observations:

- Substituent Position : Ortho-substituents (e.g., 2-methoxy) induce steric effects and alter molecular packing compared to para-substituted analogues (e.g., E-MBPC) .

- Electronic Effects : Electron-donating groups (e.g., methoxy) raise HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups (e.g., Cl) reduce reactivity .

- Biological Implications : Chlorinated derivatives (E-DPPC) show higher antimicrobial activity, whereas naphthyl-containing compounds may target hydrophobic protein pockets .

Pharmacological and Computational Insights

- Anticancer Activity : Analogues like (E)-1-(4-tert-butylbenzyl)-N’-(5-chloro-2-hydroxyphenyl ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide induce apoptosis in A549 lung cancer cells (IC₅₀ = 12 µM) via mitochondrial pathway activation . The target compound’s naphthyl group may enhance similar activity, though direct studies are lacking.

- Molecular Docking : Derivatives with naphthyl groups exhibit strong binding to cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol) due to hydrophobic interactions .

- Solubility : Hydroxy-substituted analogues (e.g., 3-ethoxy-4-hydroxy) show improved aqueous solubility compared to methoxy derivatives .

Biological Activity

(E)-N'-(2-methoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H18N4O2, with a molar mass of 370.4 g/mol. The compound features a pyrazole core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-methoxybenzaldehyde and naphthalene-1-carbohydrazide. The reaction conditions generally include refluxing in an appropriate solvent such as ethanol, followed by purification through recrystallization.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | Inhibition | |

| Compound B | EGFR | Inhibition | |

| This compound | Unknown | Potential |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds related to this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Compound C | E. coli | Effective | |

| Compound D | Staphylococcus aureus | Effective | |

| This compound | Various strains | Potential |

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Antitumor Study : A study evaluated the efficacy of a series of pyrazole compounds against cancer cell lines, revealing that certain modifications in the structure significantly enhanced antitumor activity. The study highlighted the importance of the naphthalene moiety in increasing potency against specific cancer types .

- Anti-inflammatory Research : Another case study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated that these compounds could reduce inflammation markers effectively compared to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Evaluation : A comprehensive screening of various pyrazole derivatives against common bacterial pathogens demonstrated promising results, particularly against resistant strains, suggesting their potential role in addressing antibiotic resistance .

Q & A

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium (pyrazole vs. pyrazolone forms)?

- Methodological Answer : Use UV-Vis (λ_max shifts) and ¹H NMR (proton exchange peaks) in DMSO-d₆/CDCl₃. Acidic media (pH < 3) favor pyrazolone via protonation, while neutral/basic conditions stabilize pyrazole. DFT calculates tautomer energy differences (ΔE ~2–3 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.